N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
CAS No.: 397284-87-6
Cat. No.: VC16149582
Molecular Formula: C28H23ClN2O3
Molecular Weight: 470.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 397284-87-6 |
|---|---|
| Molecular Formula | C28H23ClN2O3 |
| Molecular Weight | 470.9 g/mol |
| IUPAC Name | 4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C28H23ClN2O3/c29-25-13-9-22(10-14-25)20-33-26-15-11-24(12-16-26)28(32)31-30-18-23-7-4-8-27(17-23)34-19-21-5-2-1-3-6-21/h1-18H,19-20H2,(H,31,32)/b30-18+ |
| Standard InChI Key | RFQXCQVLSQLTHY-UXHLAJHPSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Introduction
Structural Analysis and Molecular Configuration
The molecular structure of N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide (Figure 1) consists of:
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A central benzohydrazide backbone.
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A 3-benzyloxy-substituted benzylidene group at the N'-position.
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A 4-((4-chlorobenzyl)oxy)phenyl moiety at the 4-position of the benzohydrazide.
Key Structural Features:
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Molecular Formula: Based on analogous compounds, the formula is estimated as .
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Stereochemistry: The hydrazone bridge (N–N=C) adopts an E-configuration, as confirmed by X-ray crystallography in related structures .
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Intramolecular Interactions: Hydrogen bonding between the hydrazide NH and adjacent carbonyl oxygen stabilizes the planar conformation, a common feature in benzohydrazides .
Table 1: Comparative Bond Lengths and Angles in Analogous Hydrazides
| Parameter | Target Compound (Estimated) | 4-[(4-Methylbenzyl)oxy]benzohydrazide |
|---|---|---|
| N–N Bond Length (Å) | ~1.39 | 1.397 |
| C=O Bond Length (Å) | ~1.23 | 1.236 |
| Dihedral Angle Between Aromatic Rings (°) | ~55–60 | 55.87 |
Synthesis and Reaction Pathways
The synthesis of N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide follows a two-step protocol common to hydrazide derivatives:
Step 1: Synthesis of 4-((4-Chlorobenzyl)oxy)benzohydrazide
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Ester Aminolysis: React ethyl 4-((4-chlorobenzyl)oxy)benzoate with excess hydrazine hydrate in ethanol under reflux.
Step 2: Condensation with 3-(Benzyloxy)benzaldehyde
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Hydrazone Formation: Mix equimolar amounts of 4-((4-chlorobenzyl)oxy)benzohydrazide and 3-(benzyloxy)benzaldehyde in ethanol.
Key Reaction Metrics:
Spectroscopic and Crystallographic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
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H-NMR:
X-ray Crystallography (Analogous Compound )
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Crystal System: Monoclinic, space group C2/c.
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Hydrogen Bonding: Intramolecular O–H···N and N–H···O interactions stabilize the lattice.
Challenges and Future Directions
Knowledge Gaps
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In Vivo Toxicity: No data available for the target compound.
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Solubility Profile: Hydrophobicity may limit pharmaceutical applicability.
Recommended Studies
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Structure-Activity Relationships (SAR): Modify substituents to enhance bioavailability.
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Molecular Docking: Identify protein targets using computational models.
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